molecular formula C9H12FNO B1448117 3-Fluoro-2-propoxyaniline CAS No. 1565626-38-1

3-Fluoro-2-propoxyaniline

Cat. No.: B1448117
CAS No.: 1565626-38-1
M. Wt: 169.2 g/mol
InChI Key: IRXHPDMNUYSAKA-UHFFFAOYSA-N
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Description

3-Fluoro-2-propoxyaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a fluorine atom at the third position and a propoxy group at the second position on the aniline ring.

Properties

IUPAC Name

3-fluoro-2-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXHPDMNUYSAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565626-38-1
Record name 3-fluoro-2-propoxyaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-propoxyaniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 3-fluoroaniline with 2-bromopropane under basic conditions. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-2-propoxyaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its reactivity.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used

Scientific Research Applications

3-Fluoro-2-propoxyaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-propoxyaniline involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or activation of biological pathways. The propoxy group may also contribute to the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

    3-Fluoroaniline: Lacks the propoxy group, resulting in different reactivity and applications.

    2-Fluoro-3-methoxyaniline: Contains a methoxy group instead of a propoxy group, leading to variations in chemical properties and biological activities.

    3-Fluoro-2-methyl-aniline:

Uniqueness: 3-Fluoro-2-propoxyaniline’s unique combination of a fluorine atom and a propoxy group imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the propoxy group increases its lipophilicity, making it a valuable compound for various research and industrial applications .

Biological Activity

3-Fluoro-2-propoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: C10H12FNO
Molecular Weight: 183.21 g/mol
CAS Number: 1565626-38-1

The structure of 3-Fluoro-2-propoxyaniline features a fluorine atom attached to the aniline ring, along with a propoxy group that enhances its lipophilicity. This unique combination contributes to its reactivity and biological properties.

The biological activity of 3-Fluoro-2-propoxyaniline can be attributed to its interaction with specific molecular targets. The electronegative fluorine atom enhances binding affinity to various proteins and enzymes, potentially leading to inhibition or activation of critical biological pathways. The propoxy group aids in cellular uptake, facilitating its therapeutic effects .

Antimicrobial Properties

Research indicates that 3-Fluoro-2-propoxyaniline exhibits notable antimicrobial activity. The presence of the fluorine atom is known to enhance the efficacy of compounds against various pathogens.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

3-Fluoro-2-propoxyaniline has been evaluated for its anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines. Studies suggest that it may act as a selective inhibitor of certain kinases involved in cancer progression.

Table 2: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
KARPAS-2995.0
MCF-710.0
HeLa8.5

Case Studies

  • Study on KARPAS-299 Cell Line:
    In a study evaluating the effects of various aniline derivatives on ALK inhibition, 3-Fluoro-2-propoxyaniline demonstrated significant inhibitory activity, reducing cell growth by approximately 50% at an IC50 of 5 µM . This suggests that modifications to the aniline structure can enhance biological activity.
  • Antimicrobial Efficacy Assessment:
    A comprehensive evaluation of the antimicrobial properties revealed that 3-Fluoro-2-propoxyaniline effectively inhibited both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Research Applications

The compound is being explored for various applications:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Synthesis: Used as a building block in synthesizing more complex organic molecules.
  • Industrial Use: Potential applications in producing dyes and pigments due to its unique chemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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